azide

Catalog No.
S595835
CAS No.
14343-69-2
M.F
N3-
M. Wt
42.021 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
azide

CAS Number

14343-69-2

Product Name

azide

IUPAC Name

azide

Molecular Formula

N3-

Molecular Weight

42.021 g/mol

InChI

InChI=1S/N3/c1-3-2/q-1

InChI Key

IVRMZWNICZWHMI-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-]

Synonyms

Azide

Canonical SMILES

[N-]=[N+]=[N-]

Description

The exact mass of the compound Azide ion is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pseudohalide anion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Azide refers to a class of chemical compounds characterized by the presence of the azide functional group, represented as N3-N_3. This group consists of three nitrogen atoms arranged in a linear configuration, making azides unique among nitrogen-containing compounds. The simplest azide is hydrazoic acid, or hydrogen azide (HN3HN_3), from which various inorganic and organic azides are derived. Inorganic azides, such as sodium azide (NaN3NaN_3), are commonly used in industrial applications, while organic azides (RN3RN_3) include a hydrocarbon group attached to the azide functional group .

Due to their nucleophilic nature. They can undergo:

  • Nucleophilic Substitution: Azides can displace halides in organic compounds, forming azido derivatives.
  • Curtius Rearrangement: Acyl azides can rearrange upon heating to yield isocyanates.
  • Click Chemistry: Azides readily react with alkynes in a cycloaddition reaction to form 1,2,3-triazoles, a process widely used in bioconjugation and materials science .
  • Thermal Decomposition: Upon heating, azides decompose to form nitrenes, which can engage in further chemical transformations.

The reactivity of azides is often exploited in synthetic organic chemistry to create more complex molecules from simpler precursors .

Azides exhibit notable biological activities. For instance:

  • Mitochondrial Inhibition: The azide ion acts as an inhibitor of mitochondrial respiration, affecting cellular metabolism .
  • Antimicrobial Properties: Sodium azide is frequently used as a bacteriostatic agent in laboratory settings to prevent microbial growth during experiments .
  • Pharmacological

The synthesis of azides can be achieved through several methods:

  • Direct Reaction with Sodium Azide:
    • Alkyl or aryl halides react with sodium azide to form alkyl or aryl azides.
  • Dutt–Wormall Reaction:
    • A diazonium salt reacts with sulfonamide to produce an azide upon hydrolysis.
  • Acyl Azide Formation:
    • Acyl chlorides react with sodium azide to yield acyl azides.
  • Mitsunobu Reaction:
    • Alcohols can be converted into azides using hydrazoic acid under Mitsunobu conditions or using specialized reagents like diphenylphosphoryl azide .

These methods highlight the versatility of azide synthesis in organic chemistry.

Azides have diverse applications across various fields:

  • Explosives: Inorganic azides are utilized in detonators and as initiating explosives due to their sensitivity.
  • Chemical Probes: Organic azides serve as bioorthogonal chemical reporters that can be tracked within biological systems.
  • Pharmaceuticals: Azido groups are incorporated into drug molecules for therapeutic purposes.
  • Click Chemistry: Used extensively for synthesizing complex organic molecules through reliable reactions with alkynes .

Studies on the interactions of azides reveal their complex behavior in various chemical environments:

  • Azides can act both as oxidizing and reducing agents due to their redox-active properties.
  • They may interfere with other substances in laboratory settings, leading to unexpected reactions that complicate experimental outcomes .
  • Their ability to participate in nucleophilic substitutions allows them to engage with a wide range of electrophiles, making them valuable tools in synthetic chemistry.

Several compounds share structural or functional similarities with azides. Here is a comparison highlighting their uniqueness:

CompoundStructureStabilityCommon Uses
AzideN3-N_3Generally unstableExplosives, Click Chemistry
NitriteNO2-NO_2StableFood preservation, signaling
NitrateNO3-NO_3StableFertilizers, explosives
IsocyanateN=C=O-N=C=OModerately stableChemical intermediates
HydrazineN2H4-N_2H_4UnstableRocket fuel

Azides stand out due to their high energy content and unique reactivity patterns compared to these similar compounds. Their ability to engage in "click" reactions is particularly notable among organic compounds .

Alkyl Halide and Sulfonate Displacement with Azide Salts

The azide ion (N₃⁻) serves as an exceptionally effective nucleophile in SN2 reactions, demonstrating superior nucleophilicity compared to most amines. This enhanced reactivity stems from the four nucleophilic lone pairs confined within a small molecular volume, significantly increasing the probability of productive collisions with electrophiles. Primary and secondary alkyl halides and sulfonates readily undergo displacement reactions with azide ions, producing alkyl azides through clean substitution processes.

Standard procedures for these transformations typically employ azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) with appropriate alkyl halides in polar aprotic solvents. As shown in Table 1, reaction conditions can be optimized based on substrate characteristics.

Table 1. Representative Reaction Conditions for Alkyl Azide Formation

Substrate TypeAzide SourceSolventTemperatureTimeYield Range
1° Alkyl halidesNaN₃DMFRT to 60°C3-16h80-95%
2° Alkyl halidesNaN₃DMSO60-80°C12-24h70-85%
Alkyl sulfonatesKN₃DMF80-110°C24-48h65-80%
Cyclitol sulfonatesNaN₃DMF110°C24-48hVariable

The stereochemical outcome of these substitutions follows predictable patterns. Studies on cyclitol sulfonates have revealed that displacement of sulfonate groups by azide ions typically proceeds through direct displacement mechanisms with second-order kinetics, resulting in inversion of configuration at the substitution site. This stereochemical outcome aligns with the classical SN2 mechanism, where the nucleophile approaches from the face opposite the leaving group.

A practical procedure for alkyl azide synthesis at ambient temperature involves treating alkyl bromides with 1.2 equivalents of sodium azide, providing an efficient route to these valuable synthetic intermediates. The mechanism proceeds through a transition state where the alpha-carbon adopts sp² hybridization with partial bonds to both nucleophile and leaving group having largely p-character.

Aromatic Systems via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution represents another strategic approach for introducing azide functionalities into aromatic frameworks. Although substitution at sp² carbon centers is generally challenging, electron-withdrawing groups on aromatic rings facilitate this process through the SNAr mechanism.

The SNAr pathway via addition-elimination serves as the predominant mechanism for most substituted aryl halides. The electron-withdrawing substituents promote nucleophilic addition by stabilizing the negatively charged Meisenheimer complex formed before the elimination step. This mechanistic pathway enables azide introduction even with relatively unreactive halides like chlorides.

A typical experimental procedure involves dissolving the aryl substrate in DMF, adding sodium azide (1.5-5 equivalents), and stirring at room temperature for several hours. The reaction proceeds efficiently for electron-deficient systems but can also be extended to less activated substrates under modified conditions.

Ar-X + N₃⁻ → Ar-N₃ + X⁻Where X = F, Cl, Br, I and Ar contains electron-withdrawing groups

SNAr reactions with azides demonstrate considerable functional group tolerance and have found applications in medicinal chemistry and materials science for the installation of azide functionalities onto aromatic scaffolds.

Cycloaddition Chemistry of Azides

Huisgen 1,3-Dipolar Cycloaddition: Copper- vs Ruthenium-Catalyzed Pathways

The Huisgen 1,3-dipolar cycloaddition represents a fundamental reaction mechanism wherein azides function as 1,3-dipoles that react with alkynes to form 1,2,3-triazoles [1]. This transformation, first understood by Rolf Huisgen, involves the interaction between an azide and either terminal or internal alkynes to yield triazole products [1]. The uncatalyzed reaction typically requires elevated temperatures of approximately 98°C and extended reaction times of 18 hours, producing mixtures of both 1,4-adduct and 1,5-adduct regioisomers [1].

The copper-catalyzed variant, known as copper-catalyzed azide-alkyne cycloaddition, fundamentally differs from the classical Huisgen mechanism in both regioselectivity and reaction pathway [1] [5]. The copper-catalyzed system was independently reported in 2002 by Morten Meldal at the Carlsberg Laboratory in Denmark and by Valery Fokin and Karl Barry Sharpless at the Scripps Research Institute [5]. This catalytic approach transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles, contrasting sharply with the uncatalyzed reaction that produces regioisomeric mixtures at much higher temperatures [5].

Table 1: Comparison of Huisgen Cycloaddition Variants

ParameterUncatalyzed HuisgenCopper-CatalyzedRuthenium-Catalyzed
Temperature Required98°CRoom temperatureVariable
Reaction Time18 hoursMinutes to hoursHours
RegioselectivityMixed 1,4- and 1,5-Exclusive 1,4-Exclusive 1,5-
Mechanism TypeConcertedStepwiseOxidative coupling

The copper-catalyzed mechanism proceeds through a stepwise pathway rather than the concerted process observed in the uncatalyzed reaction [3] [5]. Computational studies using density functional theory have revealed that the cycloaddition occurs through a single concerted step, contrary to earlier proposals of a two-step mechanism [3]. The energies predicted for this transformation indicate selective formation of the 1,4-triazole isomer, consistent with experimental observations [3].

The mechanistic pathway for copper catalysis begins with the formation of copper acetylide, which is exothermic by 11.7 kilocalories per mole [5]. The azide subsequently coordinates to copper in a ligand exchange step that is nearly thermoneutral, requiring only 2.0 kilocalories per mole uphill when water serves as the leaving ligand [5]. This coordination event creates synergistic activation of both reactive partners: the azide coordination reveals the nucleophilic properties of the acetylide, while the azide terminus becomes increasingly electrophilic [5].

The first carbon-nitrogen bond formation occurs through a strained copper metallacycle intermediate, requiring an endothermic investment of 12.6 kilocalories per mole with a calculated barrier of 18.7 kilocalories per mole [5]. This barrier represents a significant reduction compared to the uncatalyzed reaction barrier of approximately 26.0 kilocalories per mole, accounting for the observed rate acceleration achieved by copper catalysis [5].

Ruthenium-catalyzed azide-alkyne cycloaddition provides complementary regioselectivity to the copper-catalyzed variant [6]. The ruthenium system was discovered in 2005 and utilizes cyclopentadienyl complexes to catalyze formation of 1,5-disubstituted triazoles from azides and terminal alkynes [5] [6]. This transformation can also engage internal alkynes in the cycloaddition, expanding the substrate scope beyond that accessible through copper catalysis [5].

The ruthenium-catalyzed mechanism proceeds through oxidative coupling of the azide and alkyne reactants to generate a six-membered ruthenacycle intermediate [6]. In this intermediate, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide [6]. The mechanism concludes with reductive elimination, which forms the triazole product, and density functional theory calculations indicate that this reductive elimination step is rate-determining [6].

The scope and functional group compatibility of ruthenium-catalyzed azide-alkyne cycloaddition are excellent, though the reaction demonstrates greater sensitivity to solvents and steric demands of azide substituents compared to copper catalysis [5]. Among the effective catalysts, complexes such as pentamethylcyclopentadienyl ruthenium chloride with triphenylphosphine, pentamethylcyclopentadienyl ruthenium chloride with cyclooctadiene, and pentamethylcyclopentadienyl ruthenium chloride with norbornadiene have shown high catalytic activity [6].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition represents a significant advancement in bioorthogonal chemistry, enabling cycloaddition reactions to proceed without the requirement for copper catalysis [7]. This transformation exploits the ring strain present in cyclic alkynes to drive the cycloaddition reaction with azides under physiological conditions [7]. The technique has gained particular recognition in the development of modular platforms for targeted imaging and therapeutic applications [7].

The fundamental principle underlying strain-promoted azide-alkyne cycloaddition involves the utilization of strained cyclic alkynes that possess sufficient reactivity to undergo cycloaddition with azides without external catalysts [7]. This approach circumvents the potential cytotoxicity concerns associated with copper-catalyzed systems while maintaining high reaction efficiency and selectivity [7]. The reaction proceeds through a concerted mechanism similar to the thermal Huisgen cycloaddition but benefits from the enhanced reactivity imparted by ring strain [7].

Experimental investigations have demonstrated the versatility of strain-promoted azide-alkyne cycloaddition in synthesizing dual-labeled ligands for simultaneous radiodetection and fluorescence imaging applications [7]. The methodology exhibits increased lipophilicity compared to traditional coupling methods, with logarithmic distribution values ranging from -2.4 to -4.4 [7]. Despite this lipophilicity increase, the resulting conjugates maintain high specificity for their biological targets [7].

The kinetic profile of strain-promoted azide-alkyne cycloaddition shows rapid reaction rates that enable efficient conjugation under mild conditions [7]. In vivo studies have confirmed that ligands synthesized using this chemistry demonstrate high and specific accumulation in target tissues for up to 24 hours after injection, enabling clear visualization through both nuclear imaging and fluorescence detection [7]. Comparative studies indicate no significant differences between strain-promoted azide-alkyne cycloaddition products and their traditional counterparts synthesized through conventional coupling methods [7].

The scope of strain-promoted azide-alkyne cycloaddition extends beyond simple cycloaddition to include complex cascade processes [7]. The reaction demonstrates excellent functional group tolerance and can accommodate diverse substrate structures while maintaining high yields and selectivity [7]. This broad applicability has made strain-promoted azide-alkyne cycloaddition an attractive platform for developing versatile synthetic methodologies in chemical biology and medicinal chemistry [7].

Silver-Mediated Azide-Alkyne Coupling Mechanisms

Silver-mediated azide-alkyne coupling represents an alternative catalytic pathway for triazole formation that complements the well-established copper and ruthenium systems [9] [11] [13]. Silver-based reagents demonstrate particular effectiveness in alkyne activation due to their superior π-Lewis acidic and carbophilic behavior, which enables selective activation of carbon-carbon triple bonds through silver-π complex formation [9]. This activation mode provides a distinct mechanistic pathway that can access reaction outcomes complementary to other metal-catalyzed systems [9].

The development of silver-catalyzed azide-alkyne cycloaddition emerged from systematic investigations into alternative metal catalysts for triazole formation [11] [13]. Initial studies revealed that silver chloride demonstrates significant catalytic activity for the cycloaddition of azides and alkynes, providing an alternative to the ubiquitous copper-catalyzed systems [11] [13]. The reaction requires only catalytic amounts of silver salts, typically 0.5 to 1.0 mole percent, to achieve efficient conversion to 1,2,3-triazoles [13].

Table 2: Silver Salt Catalytic Activity in Azide-Alkyne Cycloaddition

Silver SaltCatalyst Loading (mol%)Solvent SystemReaction Time (h)Yield (%)
Silver chloride0.6Water/acetone2455
Silver chloride1.0Water/acetone2458
Silver chloride3.5Water/acetone2464
Silver oxide1.0Tetrahydrofuran480
Silver nitrate1.0Tetrahydrofuran488

The mechanistic pathway for silver-catalyzed azide-alkyne cycloaddition involves the formation of silver acetylide intermediates, which play a crucial role in the catalytic cycle [11] [13]. Computational studies suggest the involvement of a dinuclear silver center, similar to mechanisms proposed for copper-catalyzed reactions [11]. The silver acetylide formation enables subsequent azide coordination and cycloaddition to generate the triazole product [13].

The catalytic activity of silver species is remarkably controlled by the conjugate anion, which significantly influences both reaction efficiency and product yield [11]. Among the silver salts investigated, silver chloride consistently provides the highest yields and cleanest reaction profiles [11] [13]. This anion dependence suggests that the counterion plays an active role in the catalytic mechanism, potentially through stabilization of key intermediates or facilitation of ligand exchange processes [11].

The substrate scope of silver-mediated azide-alkyne coupling encompasses diverse alkyne and azide combinations [11] [13]. The reaction demonstrates good functional group tolerance and can accommodate both aliphatic and aromatic substrates [13]. The regioselectivity of the silver-catalyzed process typically favors formation of 1,4-disubstituted triazoles, though the exact selectivity can depend on substrate structure and reaction conditions [11] [13].

Silver-catalyzed tandem reactions have expanded the synthetic utility of these systems beyond simple cycloaddition [9]. The combination of silver-catalyzed hydroazidation with subsequent azide-alkyne cycloaddition provides access to complex heterocyclic frameworks in a single synthetic operation [15]. This tandem approach utilizes trimethylsilyl azide as a nitrogen source in the presence of water to generate vinyl azides, which subsequently undergo intramolecular cyclization to form fused triazole systems [15].

The mechanistic understanding of silver-mediated azide activation has revealed alternative pathways for azide utilization beyond simple cycloaddition [9] [14]. Silver-catalyzed hydroazidation of terminal alkynes with trimethylsilyl azide provides direct access to vinyl azides under mild conditions [14]. This transformation demonstrates broad substrate scope and excellent functional group tolerance, enabling efficient synthesis of diverse functionalized vinyl azides [14].

Rearrangement Reactions with Azide Participation

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement represents a fundamental transformation in organic chemistry wherein acyl azides undergo thermal decomposition to form isocyanates with concomitant loss of nitrogen gas [16] [18]. This reaction, first defined by Theodor Curtius in 1885, provides a versatile method for converting carboxylic acids to amines through a characteristic one-carbon degradation pathway [16] [18]. The resulting isocyanates serve as reactive intermediates that can undergo subsequent nucleophilic attack by water, alcohols, or amines to yield primary amines, carbamates, or urea derivatives, respectively [16] [18].

The mechanistic pathway of the Curtius rearrangement has been the subject of extensive investigation, with early proposals suggesting a stepwise mechanism involving acyl nitrene intermediates [18]. However, comprehensive experimental and computational studies have established that the thermal decomposition proceeds through a concerted mechanism wherein nitrogen loss and alkyl group migration occur simultaneously [16] [18] [21]. This concerted pathway avoids the formation of free nitrene intermediates under thermal conditions, as evidenced by the absence of nitrene insertion or addition products in the reaction mixtures [18].

Table 3: Mechanistic Comparison of Curtius Rearrangement Pathways

Pathway TypeTemperature ConditionsMechanismProducts ObservedEvidence
ThermalElevated temperatureConcertedIsocyanate + N₂No nitrene trapping products
PhotochemicalRoom temperatureMixed concerted/stepwiseIsocyanate + insertion productsNitrene trapping observed
CatalyzedReduced temperatureConcerted (accelerated)Isocyanate + N₂Enhanced rate, retained selectivity

The stereochemical outcome of the Curtius rearrangement provides crucial mechanistic insight, as the migration occurs with complete retention of configuration at the migrating carbon center [16] [18]. This stereochemical fidelity supports the concerted mechanism and rules out pathways involving free carbocation intermediates [18]. The migratory aptitude follows the order tertiary > secondary approximately equal to aryl > primary, reflecting the relative stability of the migrating groups during the transition state [16].

Computational investigations using density functional theory have provided detailed energy profiles for the Curtius rearrangement [18] [24]. These studies reveal that the reaction proceeds through a single transition state with activation energies typically ranging from 25 to 30 kilocalories per mole, depending on the substrate structure [18]. The concerted nature of the transformation is supported by intrinsic reaction coordinate calculations that show simultaneous nitrogen-nitrogen bond cleavage and carbon-nitrogen bond formation [21].

The photochemical Curtius rearrangement exhibits distinctly different mechanistic behavior compared to the thermal process [18] [24]. Under photochemical conditions, the reaction can proceed through both concerted and stepwise pathways, with the stepwise route involving genuine acyl nitrene intermediates [18]. These nitrene intermediates can be trapped by suitable substrates, leading to insertion and addition products that are absent in thermal reactions [18].

Matrix isolation studies have provided direct spectroscopic evidence for the intermediates formed during photochemical Curtius rearrangement [18]. Argon matrix photolysis of benzoyl azide at 12 Kelvin using 308-nanometer radiation produces phenyl isocyanate as the major product along with smaller amounts of phenyl cyanate [18]. The detection of these products supports both direct excited-state decomposition and nitrene-mediated pathways under photochemical conditions [18].

The synthetic utility of the Curtius rearrangement has been enhanced through the development of catalytic variants that operate under milder conditions [16] [18]. Brønsted and Lewis acid catalysts, including boron trifluoride and boron trichloride, can reduce the decomposition temperature by approximately 100°C while increasing product yields [16]. These catalytic systems operate through protonation of or coordination to the acyl oxygen atom, thereby activating the azide toward decomposition [16].

Recent applications of the Curtius rearrangement in natural product synthesis demonstrate the continued relevance of this transformation [18] [23]. The reaction has been strategically employed in the synthesis of complex amine-containing natural products, taking advantage of the complete retention of stereochemistry during the rearrangement [18] [23]. The mild conditions possible with modern catalytic variants have expanded the functional group compatibility of the transformation [23].

Schmidt Reaction Pathways for Amide Formation

The Schmidt reaction constitutes a versatile transformation wherein azides react with carbonyl compounds under acidic conditions to produce amines or amides with expulsion of nitrogen gas [25] [26]. This reaction, first reported by Karl Friedrich Schmidt in 1924, demonstrates remarkable mechanistic diversity depending on the nature of the carbonyl substrate [25] [27]. When ketones serve as substrates, the reaction produces amides, while carboxylic acids yield amines through a pathway analogous to the Curtius rearrangement [25] [27].

The mechanistic pathway for the Schmidt reaction of ketones begins with protonation of the carbonyl group to enhance its electrophilicity toward nucleophilic attack by the azide [25] [26]. The resulting azidohydrin intermediate undergoes elimination of water to form a diazoiminium species, which represents the key intermediate in the reaction pathway [25]. One of the alkyl or aryl groups then migrates from carbon to nitrogen with simultaneous loss of nitrogen gas, generating a protonated imine that hydrolyzes to yield the final amide product [25] [26].

Table 4: Schmidt Reaction Substrate Scope and Products

Substrate TypeAzide SourceProduct TypeKey IntermediateMigration Group
KetonesHydrazoic acidAmidesDiazoiminium ionAlkyl/aryl groups
Carboxylic acidsHydrazoic acidAminesProtonated azido ketoneAlkyl groups
AldehydesHydrazoic acidNitrilesDiazoiminium ionHydrogen/alkyl

The regioselectivity of the Schmidt reaction in unsymmetrical ketones depends on the relative migratory aptitudes of the substituent groups [27] [33]. Experimental studies have demonstrated that aryl groups migrate preferentially over alkyl groups, with the selectivity often exceeding 10:1 in favor of aryl migration [33]. This preference reflects the enhanced stability of the transition state when electron-rich aromatic systems participate in the migration process [33].

The Schmidt reaction of carboxylic acids proceeds through an initial protonation and dehydration sequence to generate an acylium ion [25] [27]. This highly electrophilic intermediate reacts with hydrazoic acid to form a protonated azido ketone, which undergoes rearrangement with alkyl group migration and nitrogen expulsion [25]. The resulting protonated isocyanate is attacked by water to form a carbamate intermediate, which spontaneously decarboxylates to yield the primary amine product [25] [27].

Intramolecular variants of the Schmidt reaction have proven particularly valuable for the synthesis of cyclic amides and lactams [26] [33]. These reactions typically exhibit enhanced regioselectivity compared to their intermolecular counterparts and can access medium-sized ring systems that are challenging to prepare through alternative methods [26]. The intramolecular nature of these transformations often enables reactions to proceed under milder conditions with improved functional group tolerance [33].

The role of acid catalysts in the Schmidt reaction extends beyond simple carbonyl activation to include stabilization of key intermediates and facilitation of the rearrangement process [27] [28]. Strong acids such as sulfuric acid and trifluoromethanesulfonic acid are commonly employed, with the acid strength influencing both reaction rate and selectivity [28]. Lewis acids, particularly mercury salts, have been shown to promote the reaction with enhanced regioselectivity compared to Brønsted acids [33].

Recent developments in Schmidt reaction methodology have focused on expanding the substrate scope and improving the selectivity of the transformation [29] [32]. The use of aryldiazonium salts as alternatives to traditional azide reagents has enabled new variants of the Schmidt reaction that avoid the handling of potentially explosive organic azides [29] [32]. These modifications maintain the fundamental mechanistic features of the classical Schmidt reaction while providing enhanced safety and operational convenience [32].

Mechanistic investigations using computational methods have provided detailed insights into the energetics and selectivity of the Schmidt reaction [29] [32]. Density functional theory calculations reveal that the rearrangement step typically represents the highest energy barrier in the reaction sequence, with activation energies ranging from 20 to 35 kilocalories per mole depending on the substrate structure and reaction conditions [32]. The computed energy profiles support the experimental observations regarding migratory aptitudes and regioselectivity patterns [32].

Nitrene Chemistry from Azide Decomposition

Photochemical Generation of Nitrene Intermediates

Photochemical decomposition of organic azides represents a primary pathway for generating reactive nitrene intermediates, which serve as versatile building blocks for diverse synthetic transformations [34] [35] [38]. The photolytic process involves electronic excitation of the azide chromophore followed by rapid nitrogen extrusion to produce the corresponding nitrene species [34] [40]. These nitrogen-centered radicals exhibit exceptional reactivity toward various substrates, enabling formation of carbon-nitrogen bonds through insertion, addition, and rearrangement processes [35] [38].

The mechanistic pathway for photochemical nitrene generation from azides begins with absorption of ultraviolet or visible light to populate electronically excited states of the azide substrate [34] [36]. Multiconfigurational studies using complete active space self-consistent field and multi-state complete active space second-order perturbation theory methods have revealed that the decomposition proceeds through a stepwise mechanism wherein nitrene formation represents the rate-determining step [34] [36]. The initial excitation populates high-energy states such as π₁π₂* or nₒπ₁* character, which subsequently undergo internal conversion to lower-energy excited states [24].

Table 5: Photochemical Parameters for Azide Decomposition

Azide TypeExcitation Wavelength (nm)Primary Excited StateNitrene LifetimeProducts Observed
Alkyl azides225-280π₁π₁*MicrosecondsInsertion, rearrangement
Aryl azides280-320π₁π₁*MillisecondsInsertion, cyclization
Acyl azides193-225nₒπ₁*VariableIsocyanates, insertion
Vinyl azides250-300π₁π₁*~1 millisecondAziridines, nitriles

The electronic structure of photogenerated nitrenes exhibits significant complexity, with both singlet and triplet spin states accessible depending on the excitation conditions and molecular structure [34] [38]. Singlet nitrenes typically demonstrate higher reactivity toward insertion reactions, while triplet nitrenes exhibit more selective behavior in cycloaddition processes [38]. The spin multiplicity of the nitrene intermediate profoundly influences the chemoselectivity of subsequent transformations [38].

Experimental evidence for photochemical nitrene generation has been obtained through time-resolved spectroscopic techniques and chemical trapping studies [35] [40]. Laser flash photolysis experiments reveal characteristic absorption bands for nitrene intermediates, typically appearing in the 300-430 nanometer region with lifetimes ranging from microseconds to milliseconds [40]. These spectroscopic signatures provide direct evidence for the formation and reactivity of discrete nitrene species [40].

The synthetic utility of photochemically generated nitrenes extends to diverse carbon-nitrogen bond-forming reactions [35] [37]. Visible light-activated transition metal complexes can serve as triplet sensitizers to selectively produce nitrenes in the triplet state, enabling chemoselective transformations such as alkene aziridination [38]. This approach circumvents the unselective formation of both singlet and triplet nitrenes that occurs during direct photolysis [38].

Triplet sensitization using organometallic photocatalysts has emerged as a powerful strategy for controlling nitrene reactivity [38]. Iridium and ruthenium complexes with appropriate triplet energies can transfer energy to azide substrates, producing nitrenes selectively in the triplet state [38]. This spin-selective generation enables reactions that proceed through stepwise radical mechanisms, providing enhanced selectivity compared to singlet nitrene pathways [38].

The mechanism of triplet-sensitized azide decomposition involves Dexter energy transfer from the excited photocatalyst to the azide substrate [38]. The resulting triplet azide undergoes intersystem crossing and nitrogen extrusion to generate the corresponding triplet nitrene [38]. Aziridination reactions of triplet nitrenes proceed through electrophilic radical addition to alkenes followed by intersystem crossing and ring closure of the resulting singlet diradical intermediate [38].

Recent developments in photochemical nitrene generation have focused on expanding the scope of azide substrates and improving the selectivity of nitrene-mediated transformations [37] [40]. Organic dye sensitizers have been employed as alternatives to transition metal photocatalysts, providing cost-effective and environmentally benign methods for nitrene generation [37]. These systems demonstrate comparable efficiency to metallic catalysts while offering advantages in terms of sustainability and operational simplicity [37].

Thermal Decomposition Pathways and Autocatalytic Mechanisms

Thermal decomposition of organic azides provides an alternative pathway for accessing nitrene intermediates under non-photochemical conditions [34] [36] [39]. The thermal process typically requires elevated temperatures to overcome the activation barriers associated with nitrogen extrusion, with decomposition temperatures varying significantly based on azide structure and substitution patterns [34] [39]. Unlike photochemical pathways that can access both singlet and triplet nitrenes, thermal decomposition predominantly produces singlet nitrenes through spin-allowed pathways [34] [36].

The kinetic analysis of thermal azide decomposition reveals complex mechanistic behavior that depends critically on the molecular structure of the azide substrate [34] [36]. Computational studies using multiconfigurational methods have identified two primary pathways for thermal decomposition: a spin-allowed route involving a transition state and a spin-forbidden pathway proceeding through singlet-triplet intersystem crossing [34]. The relative energies of these pathways are remarkably similar, with activation barriers differing by less than 1 kilocalorie per mole [34].

Table 6: Thermal Decomposition Activation Energies

Azide StructureSpin-Allowed Pathway (kcal/mol)Spin-Forbidden Pathway (kcal/mol)Preferred Mechanism
Alkyl azides45.7545.52Spin-allowed
Acyl azides25-30Not observedConcerted rearrangement
Aryl azides40-4542-47Spin-allowed

The rate constants for thermal azide decomposition have been modeled using master equation approaches that incorporate both Rice-Ramsperger-Kassel-Marcus theory for the spin-allowed pathway and Landau-Zener theory with Wentzel-Kramers-Brillouin tunneling corrections for the spin-forbidden route [34]. These calculations demonstrate that the canonical rate coefficients for the singlet pathway exceed those of the triplet pathway by approximately two orders of magnitude [34].

Autocatalytic mechanisms in azide decomposition represent a distinct class of thermal pathways wherein reaction products accelerate the rate of decomposition [41] [42]. These processes are characterized by apparent activation energies exceeding 220 kilojoules per mole, which serves as a diagnostic criterion for identifying autocatalytic behavior [41]. The autocatalytic nature manifests through positive feedback loops where decomposition products catalyze further azide breakdown [42].

The molecular basis of autocatalytic azide decomposition involves the formation of reactive intermediates that can initiate chain reactions or catalyze subsequent decomposition events [42] [45]. In metal azide systems, the mechanism involves gasification of primary products including free metals, with nitrogen evolving partially as free atoms rather than exclusively as molecular nitrogen [45]. This atomic nitrogen can participate in secondary reactions that propagate the decomposition process [45].

Experimental identification of autocatalytic mechanisms relies on characteristic kinetic signatures, including sigmoidal concentration profiles and rate acceleration during the course of the reaction [41] [43]. Differential scanning calorimetry studies of energetic azide compounds reveal complex thermal behavior with multiple decomposition stages, some of which exhibit autocatalytic characteristics [42]. The first decomposition step in highly energetic azides often involves autocatalytic pathways with activation energies in the range of 120-140 kilojoules per mole [42].

The synthetic implications of autocatalytic azide decomposition extend beyond simple thermal stability considerations to include opportunities for controlled cascade reactions [44]. Understanding the factors that promote or suppress autocatalytic behavior enables rational design of azide-based synthetic sequences where controlled decomposition can drive complex transformations [44]. These systems can exhibit emergent properties where the overall reaction network displays behavior not predictable from individual reaction steps [44].

Mechanistic studies of autocatalytic azide systems have revealed the importance of reaction medium and concentration effects in determining whether autocatalytic pathways predominate [41] [42]. The presence of trace metal impurities or other catalytic species can significantly influence the onset and magnitude of autocatalytic behavior [42]. Environmental factors such as temperature gradients and mass transfer limitations can also impact the development of autocatalytic processes [41].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

42.009222013 g/mol

Monoisotopic Mass

42.009222013 g/mol

Heavy Atom Count

3

UNII

88BIA49L8P

Other CAS

14343-69-2

Wikipedia

Azide ion

Dates

Modify: 2024-02-18

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